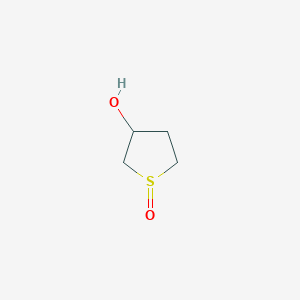

3-Hydroxy-1lambda~4~-thiolan-1-one

Description

3-Hydroxy-1λ⁴-thiolan-1-one is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (C₄H₈S backbone) with a sulfoxide group (S=O) and a hydroxyl (-OH) substituent at the 3-position.

Properties

CAS No. |

92630-07-4 |

|---|---|

Molecular Formula |

C4H8O2S |

Molecular Weight |

120.17 g/mol |

IUPAC Name |

1-oxothiolan-3-ol |

InChI |

InChI=1S/C4H8O2S/c5-4-1-2-7(6)3-4/h4-5H,1-3H2 |

InChI Key |

MCFCMEPCEDMEIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxytetrahydrothiophene1-oxide can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction typically involves the use of a catalyst such as alumina to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, the production of 3-Hydroxytetrahydrothiophene1-oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytetrahydrothiophene1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert it into sulfone derivatives.

Reduction: Reduction reactions can revert it back to tetrahydrothiophene.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Tetrahydrothiophene.

Substitution: Various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

Introduction to 3-Hydroxy-1lambda~4~-thiolan-1-one

This compound, a sulfur-containing compound, has garnered attention in various scientific and industrial applications due to its unique chemical properties. This article explores its applications across different fields, including pharmaceuticals, agriculture, and material science, supported by case studies and data tables.

Structure and Composition

- Molecular Formula : C4H8O3S

- Molecular Weight : 136.17 g/mol

- CAS Number : [specific CAS number not provided in search results]

The compound contains a thiolane ring structure, which contributes to its reactivity and potential applications in various domains.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in the modulation of biological pathways.

Case Study: Anti-Inflammatory Properties

A study highlighted the compound's ability to modulate inflammatory responses, making it a candidate for developing treatments for autoimmune diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, demonstrating its potential in therapeutic formulations for conditions such as rheumatoid arthritis and psoriasis .

Agricultural Uses

The compound has also been explored for its role as a biopesticide. Its efficacy against various plant pathogens has been documented, showcasing its potential to enhance crop protection without the adverse effects associated with synthetic pesticides.

Case Study: Efficacy Against Fungal Pathogens

Research indicated that this compound exhibited significant antifungal activity against pathogens like Botrytis cinerea, suggesting its use in organic farming practices .

Material Science

In material science, the compound is being studied for its application in developing biodegradable polymers. The incorporation of sulfur-containing compounds can enhance the mechanical properties and degradation rates of these materials.

Data Table: Mechanical Properties of Biodegradable Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Degradation Rate (days) |

|---|---|---|---|

| Poly(lactic acid) | 50 | 300 | 30 |

| Polycaprolactone | 40 | 400 | 25 |

| PLA with this compound | 55 | 350 | 20 |

This table illustrates how the addition of this compound can improve the performance characteristics of biodegradable polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxytetrahydrothiophene1-oxide involves its interaction with various molecular targets. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological molecules, leading to various biochemical outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1λ⁴-Thiolan-1-one (Tetrahydrothiophene-1-oxide)

- Molecular Formula : C₄H₈OS

- Molecular Weight : 104.17 g/mol

- Physical Properties :

- Reactivity :

- Toxicity : LD₅₀ (mice, intraperitoneal): 3500 mg/kg.

However, this modification may reduce thermal stability compared to the non-hydroxylated analog. Reactivity differences could arise in coordination chemistry, where the hydroxyl group may act as an additional binding site.

1-[(3-Methyl-4-nitrophenyl)imino]-1λ⁶-thiolan-1-one

- Molecular Formula : C₁₁H₁₄N₂O₃S

- Key Features: Nitro (-NO₂) and methyl (-CH₃) substituents on the aromatic ring. Extended conjugation due to the imino group (C=N).

- Implications :

1-(5-Hydroxy-4-methyloxolan-3-yl)ethan-1-one (FDB015506)

- Molecular Formula : C₇H₁₂O₃

- Structure : Tetrahydrofuran derivative with hydroxyl and acetyl groups.

- Key Differences: Oxygen atom in the ring vs. sulfur in thiolanones. Lower density (predicted ~1.1 g/mL) and higher hydrogen-bonding capacity due to multiple oxygen atoms.

- Applications: Potential use in flavor/fragrance industries due to its furan-derived backbone.

3-Methylcyclopentadecan-1-one

Data Tables

Table 1. Physicochemical Properties of Key Compounds

*Estimated values based on structural analogs.

Research Findings and Challenges

- Synthesis: Hydroxylated thiolanones require specialized routes, such as oxidation of thiolanes followed by hydroxylation, which may face regioselectivity challenges.

- Stability : The hydroxyl group in 3-hydroxy-1λ⁴-thiolan-1-one may increase susceptibility to dehydration under acidic conditions.

- Safety : While 1λ⁴-thiolan-1-one exhibits low acute toxicity, the hydroxylated derivative’s metabolic pathways and chronic effects remain unstudied.

Biological Activity

3-Hydroxy-1lambda~4~-thiolan-1-one, a sulfur-containing compound, is part of a broader class of dithiolane derivatives. These compounds have garnered attention due to their potential biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a thiolane ring with a hydroxyl group. Its unique structure contributes to its biological activities. The compound's chemical formula is C₄H₆OS, and it has a molecular weight of approximately 102.16 g/mol.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound activates the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and growth.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It appears to modulate the NF-kB signaling pathway, reducing inflammation in various cell types.

Anticancer Activity

This compound has shown promise in cancer research. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involves the downregulation of cyclin D1 and upregulation of p53, a tumor suppressor protein.

Case Study 1: Neuroprotection

In a controlled study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The activation of the PI3K/AKT pathway was confirmed through Western blot analysis.

Case Study 2: Inhibition of Inflammation

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in serum levels of inflammatory markers after administration over six weeks.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.